molecular formula C19H17Cl2N3O3S B4972206 [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate

Cat. No.: B4972206
M. Wt: 438.3 g/mol
InChI Key: WUFPSWBWHJVWRJ-UHFFFAOYSA-N
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Description

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a dichlorophenyl-methylcarbamimidothioate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxopyrrolidinyl moiety: This can be achieved through the cyclization of appropriate amino acids or their derivatives under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the dichlorophenyl-methylcarbamimidothioate group: This is usually done through nucleophilic substitution reactions, where the dichlorophenyl group is introduced using suitable halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or dichlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenated compounds and nucleophiles like amines or thiols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it valuable for producing high-value chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S/c1-22-19(23-11-6-7-14(20)15(21)8-11)28-16-10-17(25)24(18(16)26)12-4-3-5-13(9-12)27-2/h3-9,16H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPSWBWHJVWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC(=C(C=C1)Cl)Cl)SC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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